Naloxone-3-glucuronide

説明

Contextualization of Naloxone-3-Glucuronide as a Major Metabolite

Naloxone (B1662785) undergoes extensive and rapid metabolism in the liver, primarily through a process called glucuronidation. hhs.govwikipedia.orgpfizer.comfda.gov This biotransformation pathway results in the formation of this compound as the major metabolite. hhs.govwikipedia.orgpfizer.comfda.gov Following administration, a significant portion of naloxone is converted to N3G, which is then predominantly excreted in the urine. hhs.govdrugbank.comnih.gov Studies have shown that after an oral or intravenous dose of naloxone, about 25-40% of the drug is excreted as metabolites within 6 hours, with approximately 50% eliminated in 24 hours, and 60-70% within 72 hours. hhs.govpfizer.comdrugbank.com The rapid and extensive conversion to N3G is a key factor in the short duration of action of naloxone. wikipedia.org

Historical Perspectives on Naloxone Metabolism Research

The investigation into how the body processes naloxone dates back to the 1970s, shortly after its approval for clinical use in 1971. nih.govtga.gov.au Early research using radiolabeled naloxone was instrumental in identifying its metabolic fate. One of the pioneering studies in this area was conducted by Fujimoto, who successfully isolated this compound from human urine, establishing it as a significant metabolite. mdpi.com These initial studies in the seventies, though technologically limited compared to modern methods, correctly identified glucuronidation as the primary metabolic pathway. nih.gov They determined that N3G was formed rapidly and was, at the time, considered to be pharmacologically inactive. nih.gov Besides N3G, minor metabolites resulting from N-dealkylation and the reduction of the 6-keto group were also identified. nih.gov These foundational studies laid the groundwork for future pharmacokinetic and pharmacodynamic investigations of naloxone and its metabolites.

Evolution of Research Interest in Opioid Metabolites, Including Glucuronides

For many years, the prevailing view in pharmacology was that the metabolic byproducts of drugs were largely inert and served primarily as a means of detoxification and elimination from the body. However, this perspective began to shift dramatically with research into opioid metabolism, particularly that of morphine. The discovery that morphine is metabolized into two different glucuronides, morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G), and that these metabolites possess distinct and significant pharmacological activities, marked a paradigm shift.

Research revealed that M6G is a potent analgesic, in some cases even more potent than morphine itself, contributing significantly to the parent drug's therapeutic effects. fda.gov Conversely, M3G was found to be largely devoid of analgesic properties and was even suggested to have neuroexcitatory effects that could counteract the analgesic effects of morphine. fda.gov This growing understanding that metabolites could be pharmacologically active, and in some cases clinically significant, spurred a broader interest in the metabolic profiles of other opioids and related compounds, including opioid antagonists like naloxone. This led to a more critical examination of the assumption that metabolites like N3G were simply inactive byproducts.

Current State of Knowledge Regarding this compound

Contemporary research has largely solidified the understanding that this compound is, for the most part, pharmacologically inactive in the traditional sense of opioid receptor antagonism. A key piece of evidence supporting this is the finding that N3G has a significantly lower affinity for the µ-opioid receptor, approximately 400 times lower than that of its parent compound, naloxone. tga.gov.au This drastically reduced binding affinity means that N3G is highly unlikely to displace opioids from their receptors or exert any meaningful antagonist effect at clinically relevant concentrations.

However, some research has explored other potential biological activities of N3G. Studies in animal models have investigated its effects on gastrointestinal motility. One study using an isolated, vascularly perfused rat colon model demonstrated that intraluminally administered N3G could reverse the morphine-induced reduction in luminal outflow. nih.gov This suggests a potential peripheral antagonist effect on gut motility. nih.gov Another study in healthy human volunteers also indicated that N3G might partially antagonize the motility-lowering effect of morphine in the small bowel and colon. wikipedia.org Despite these findings, N3G is not considered to have a clinically significant systemic opioid antagonist effect.

Below are data tables summarizing key research findings and pharmacokinetic parameters related to naloxone and its primary metabolite.

Table 1: Pharmacokinetic Parameters of Naloxone and this compound in Humans

| Parameter | Naloxone | This compound | Source |

|---|---|---|---|

| Mean Elimination Half-Life (t½) | ~60-90 minutes | ~6 hours | nih.gov |

| Primary Route of Metabolism | Hepatic Glucuronidation | - | hhs.govnih.gov |

| Primary Route of Excretion | Urine (as metabolites) | Urine | hhs.govpfizer.comdrugbank.com |

| Gastrointestinal Motility (Human Study) | Partially antagonized the motility-lowering effect of morphine in the small bowel and colon. | Suggests a potential role in modulating opioid-induced constipation, but clinical significance is not fully established. | wikipedia.org |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Naloxone |

| This compound |

| Morphine |

| Morphine-3-glucuronide |

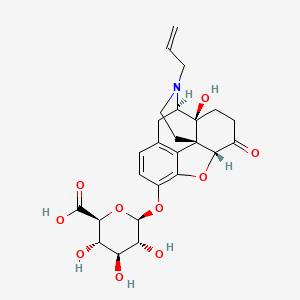

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO10/c1-2-8-26-9-7-24-15-11-3-4-13(34-23-18(30)16(28)17(29)20(36-23)22(31)32)19(15)35-21(24)12(27)5-6-25(24,33)14(26)10-11/h2-4,14,16-18,20-21,23,28-30,33H,1,5-10H2,(H,31,32)/t14-,16+,17+,18-,20+,21+,23-,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRNCSJRHACUJL-JXOQMJNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22135-79-1 | |

| Record name | Naloxone-3-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022135791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NALOXONE-3-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86O922U8J0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Enzyme Systems of Naloxone 3 Glucuronide Formation

Glucuronidation: The Primary Biotransformation Pathway

The main metabolic route for naloxone (B1662785) is glucuronidation, a phase II metabolic reaction where a glucuronic acid moiety is attached to the naloxone molecule. nih.govhhs.gov This process significantly increases the water solubility of naloxone, facilitating its excretion in the urine. drugbank.com In fact, naloxone-3-glucuronide is the primary metabolite found in urine after naloxone administration. pfizer.comdrugbank.com

The Role of Uridine (B1682114) 5′-Diphospho-Glucuronosyltransferases (UGTs)

The enzymatic drivers behind glucuronidation are the Uridine 5′-Diphospho-Glucuronosyltransferases (UGTs), a superfamily of enzymes that play a critical role in the metabolism of a wide array of substances. mdpi.comnih.gov These enzymes catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate, in this case, naloxone. nih.gov

Research has identified specific UGT isoforms responsible for the glucuronidation of naloxone. Notably, UGT2B7 has been shown to be the primary enzyme involved in the formation of this compound. mdpi.comresearchgate.netnih.gov Studies have also indicated the involvement of UGT1A8 in this metabolic process. dovepress.compsu.edu The activity of these enzymes is a key determinant of the rate at which naloxone is metabolized and cleared from the body. researchgate.netnih.gov

Comparative Analysis of Glucuronidation Sites on Naloxone

The primary site of glucuronidation on the naloxone molecule is the 3-hydroxyl group, leading to the formation of this compound. pfizer.comhhs.gov In vitro studies investigating the glucuronidation of naloxone in human brain tissue demonstrated that the rate of formation of this compound (N3G) was higher than that of morphine-3-glucuronide (B1234276) (M3G). nih.gov

Contribution of Other Metabolic Pathways

N-Dealkylation Metabolites

A minor metabolic pathway for naloxone is N-dealkylation, which results in the formation of noroxymorphone . drugbank.comoup.comdrugbank.com This process involves the removal of the N-allyl group from the naloxone molecule. oup.comresearchgate.net Noroxymorphone itself can undergo further glucuronidation. oup.com

Reduction of the 6-Keto Group Metabolites

Another metabolic transformation that naloxone can undergo is the reduction of its 6-keto group. This reaction leads to the formation of 6β-naloxol . drugbank.comhhs.gov Like other metabolites, 6β-naloxol can also be conjugated with glucuronic acid. dovepress.com

Tissue-Specific Glucuronidation of Naloxone

Hepatic Metabolism Dominance

The liver is the principal site for the metabolism of naloxone. wikipedia.orgnih.gov Following administration, naloxone undergoes extensive first-pass metabolism in the liver, a process where the drug concentration is substantially reduced before it reaches systemic circulation. wikipedia.orgracgp.org.au This hepatic first-pass effect is so significant that it results in a very low systemic bioavailability for orally administered naloxone. wikipedia.orgnih.gov

The primary metabolic reaction in the liver is glucuronide conjugation, which transforms naloxone into its main metabolite, this compound. hhs.govdrugbank.compfizer.com This conversion is facilitated by UGT enzymes located in the liver microsomes. nih.gov Studies have specifically identified UGT2B7 as a key enzyme in this process. nih.govevotec.comresearchgate.net The resulting N3G is pharmacologically inactive and more water-soluble, which facilitates its excretion, primarily in the urine. nih.govhhs.gov The central role of the liver in naloxone clearance is a well-established aspect of its pharmacology, and this extensive metabolism occurs in individuals with or without underlying liver conditions like alcoholic liver disease or hepatitis. wikipedia.orgnih.gov

Table 1: Summary of Findings on Hepatic Metabolism of Naloxone

| Finding | Description | Source(s) |

| Primary Site of Metabolism | The liver is consistently identified as the primary organ responsible for metabolizing naloxone. wikipedia.orgnih.gov | wikipedia.org, nih.gov |

| Major Metabolic Pathway | The principal metabolic pathway is glucuronidation (conjugation with glucuronic acid). hhs.govdrugbank.comnih.gov | drugbank.com, hhs.gov |

| Major Metabolite | This compound (N3G) is the major metabolite formed during hepatic metabolism. nih.govpfizer.com | nih.gov, pfizer.com |

| Enzymatic System | The reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7, found in liver microsomes. nih.govnih.govevotec.com | nih.gov, nih.gov |

| Effect on Bioavailability | Extensive first-pass metabolism in the liver leads to low systemic bioavailability (around 2%) of naloxone when taken orally. nih.govresearchgate.net | researchgate.net, nih.gov |

Evidence for Extra-Hepatic Metabolism

While the liver's role is dominant, evidence suggests that a significant portion of naloxone metabolism occurs in tissues outside the liver. d-nb.info A key observation supporting this is that the total clearance rate of naloxone from the body is considerably higher than the maximum possible blood flow through the liver (approximately 1500 mL/min). d-nb.info This discrepancy strongly indicates that other tissues must be involved in its clearance. d-nb.inforesearchgate.net

The gastrointestinal tract is one such site of extra-hepatic metabolism. The low bioavailability of oral naloxone is attributed to pre-systemic metabolism, which includes not only the liver's first-pass effect but also metabolism within the gut wall before reaching the liver. d-nb.inforesearchgate.net Many UGT enzymes are known to be expressed in extra-hepatic tissues, where they can contribute substantially to glucuronidation. researchgate.net Some UGT isoforms are even expressed exclusively in these other tissues. researchgate.net

Research comparing different routes of administration has provided further evidence. For instance, studies have shown a significantly increased pre-systemic formation of N3G following intranasal administration compared to intramuscular injection, which points towards metabolism occurring in the swallowed portion of the nasal dose within the gastrointestinal tract. d-nb.info

Table 2: Pharmacokinetic Evidence for Extra-Hepatic Naloxone Metabolism

| Parameter | Observation | Implication | Source(s) |

| Total Body Clearance | The total clearance of naloxone (approx. 2500 L/d or ~1736 mL/min) exceeds the maximum hepatic blood flow (approx. 1500 mL/min). nih.gov | A considerable fraction of naloxone metabolism must occur in extra-hepatic tissues to account for this difference. | d-nb.info |

| Pre-systemic Formation of N3G | The formation of N3G is significantly higher after intranasal administration (where a portion is swallowed) compared to parenteral routes. | This suggests significant metabolism in the gastrointestinal tract before reaching systemic circulation. | d-nb.info |

Glucuronide Formation in Human Brain Tissues

In addition to the liver and gut, there is direct evidence that naloxone can be metabolized within the human brain itself. nih.gov UGT enzymes are expressed in the brain, where they are thought to contribute to the blood-brain barrier's protective function by metabolizing potentially harmful lipophilic compounds into more easily removable hydrophilic metabolites. nih.gov

A key in vitro study investigated the formation of glucuronides in post-mortem human brain tissue. nih.gov Microsomal fractions from various brain regions were incubated with naloxone and the necessary co-factor, uridine diphosphate (B83284) glucuronic acid (UDPGA). nih.gov The results demonstrated that the glucuronidation of naloxone to N3G was catalyzed in 6 of the 19 brain tissue specimens tested. nih.gov

Notably, the rate of N3G formation in these brain tissues was found to be higher than that of morphine-3-glucuronide (M3G), a similar metabolic process for the opioid morphine. nih.gov This capacity for local metabolism within the central nervous system suggests that the brain can actively form N3G, which may play a role in modulating the local concentration and effects of naloxone at its sites of action. nih.govnih.gov

Table 3: In Vitro Formation of this compound (N3G) in Human Brain Tissue

| Finding | Details | Source(s) |

| Metabolic Capacity | Glucuronidation of naloxone was catalyzed in 6 out of 19 human brain tissue specimens studied in vitro. nih.gov | nih.gov |

| Reaction Components | The formation of N3G was observed after incubating brain microsomal fractions with naloxone and uridine diphosphate glucuronic acid (UDPGA). nih.gov | nih.gov |

| Comparative Rate of Formation | The rate of this compound (N3G) formation was greater than the rate of morphine-3-glucuronide (M3G) formation in the same brain tissue samples. nih.gov | nih.gov |

Pharmacokinetic Profile of Naloxone 3 Glucuronide

Systemic Exposure and Concentration Dynamics

The systemic exposure to naloxone-3-glucuronide is significantly higher than that of the parent drug, naloxone (B1662785), due to extensive first-pass metabolism. fda.gov

Plasma Concentration-Time Profiles of this compound

Following administration of naloxone, the plasma concentrations of this compound rise rapidly. The concentration-time curve demonstrates a swift formation of the metabolite. For instance, after various routes of naloxone administration (intranasal, intramuscular, and intravenous), the serum concentrations of this compound show distinct profiles over time. researchgate.net

Peak Plasma Concentrations (Cmax) and Time to Cmax (Tmax) of this compound

The peak plasma concentration (Cmax) and the time to reach Cmax (Tmax) of this compound are key pharmacokinetic parameters. In a study involving healthy human subjects who received an 8mg dose of naloxone, the mean Cmax for this compound was found to be 75.33 ± 25.27 ng/mL. nih.gov The Tmax for this compound is generally observed to be rapid, often occurring within 1 to 2 hours after naloxone administration. nih.govdovepress.com

For example, in a study with healthy Chinese patients, the median Tmax for total naloxone (which is predominantly this compound) was 1.00 hour in a fasting state and 2.00 to 2.50 hours in a fed state. dovepress.com In another study, the median Tmax for intranasal naloxone administration at doses of 1 mg, 2 mg, and 4 mg was 15 minutes, 30 minutes, and 15 minutes, respectively, indicating rapid absorption and subsequent metabolism. europa.eu

Table 1: Cmax and Tmax of this compound in a Study with Healthy Subjects

| Parameter | Mean Value | Standard Deviation |

|---|---|---|

| Cmax (ng/mL) | 75.33 | 25.27 |

Data from a study where subjects received 100mg tilidine and 8mg naloxone. nih.gov

Area Under the Concentration-Time Curve (AUC) of this compound

The area under the concentration-time curve (AUC) reflects the total systemic exposure to the compound. For this compound, the AUC is substantially higher than that of naloxone.

In a study where healthy subjects received 8mg of naloxone, the mean AUC from time 0 to 24 hours (AUC0-24) for this compound was 160.93 ± 52.77 ng/mL*h. nih.gov Another study comparing different formulations of oxycodone and naloxone reported mean AUCt values for this compound ranging from 520.10 to 539.93 ng·h/mL. nih.gov

Table 2: AUC of this compound in Different Studies

| Study Population | Naloxone Dose | AUC (ng/mL*h) |

|---|---|---|

| Healthy Subjects | 8 mg | 160.93 ± 52.77 (AUC0-24) |

| Healthy Volunteers | 20 mg (in combination) | 522.45 ± 128.57 (AUCt) |

| Healthy Volunteers | 40 mg (in combination) | 520.10 ± 133.18 (AUCt) |

Elimination and Excretion Mechanisms

This compound is primarily eliminated from the body through the kidneys.

Renal Excretion of this compound

The kidneys play a significant role in the excretion of naloxone metabolites. ontosight.ai After its formation in the liver, this compound is transported to the kidneys and subsequently eliminated in the urine. drugbank.comnih.govncats.iomedscape.com Studies have shown that a substantial portion of an administered naloxone dose is excreted in the urine as this compound. researchgate.net

Quantitative Recovery of this compound in Urine

The amount of this compound recovered in urine provides a quantitative measure of its renal excretion. Following administration of naloxone, a significant percentage of the dose is recovered in the urine as metabolites.

Specifically, after an oral or intravenous dose of naloxone, approximately 25-40% is excreted as metabolites in the urine within 6 hours, about 50% within 24 hours, and 60-70% within 72 hours. pfizer.commedscape.comnih.gov In one study, about 55% of the daily naloxone dose was excreted in either conjugated or unconjugated forms in 24-hour urine samples. researchgate.net Another study reported that in 24-hour urine samples, 8.0% of the naloxone dose was excreted specifically as this compound. nih.gov In healthy volunteers who received an intravenous dose of naloxone, 38% of the dose was recovered in the urine within 6 hours, and this increased to 65% after 72 hours. europa.eu

Table 3: Cumulative Urinary Excretion of Naloxone Metabolites

| Time Post-Dose | Percentage of Dose Excreted |

|---|---|

| 6 hours | 25-40% |

| 24 hours | ~50% |

| 72 hours | 60-70% |

Data represents total metabolites of naloxone. pfizer.commedscape.comnih.gov

Pharmacokinetic Modeling of this compound

The pharmacokinetic profile of this compound (N3G), the primary and pharmacologically inactive metabolite of naloxone, has been characterized through sophisticated modeling techniques. ontosight.ainih.gov These models are crucial for understanding the time course of the metabolite's concentration in the body following the administration of naloxone. nih.gov Research has focused on developing parent-metabolite pharmacokinetic models that simultaneously describe the kinetics of both naloxone and N3G. researchgate.netnih.govdrugbank.com

Population Pharmacokinetic Approaches

Population pharmacokinetic (PopPK) analysis is a key method used to investigate the pharmacokinetics of naloxone and N3G in specific populations, often utilizing nonlinear mixed-effects modeling software such as NONMEM. researchgate.netnih.govdrugbank.com This approach allows for the characterization of pharmacokinetic parameters and the identification of sources of variability within a population. nih.gov

Several studies have applied PopPK modeling to data from healthy volunteers. nih.govbinasss.sa.cr For instance, a model developed by Papathanasiou and colleagues in 2019 analyzed plasma concentrations of naloxone and N3G following a high-dose intravenous infusion. nih.govdrugbank.com Their analysis aimed to create a robust parent-metabolite pharmacokinetic model. researchgate.netnih.govdrugbank.com The predictive performance of previously established models, such as those by Dowling and Yassen, were also evaluated against new experimental data. researchgate.netnih.govdrugbank.com The model by Yassen et al. was found to accurately predict naloxone pharmacokinetics, whereas the Dowling model tended to over-predict concentrations. nih.govdrugbank.com

A significant advantage of the population approach is the ability to assess the influence of covariates on pharmacokinetic parameters. nih.gov In the modeling of naloxone and its metabolite, body weight has been identified as a significant covariate. nih.govresearchgate.netnih.govdrugbank.com For example, in one complex model, the shallow peripheral volume of distribution was found to increase linearly with body weight. researchgate.netnih.govdrugbank.com Another model incorporated lean body weight's effect on clearance and weight's effect on the central volume of distribution. researchgate.net These population models help in understanding the between-subject variability (BSV) in key parameters like clearance (CL) and volume of the central compartment (V1). nih.gov

Compartmental Modeling of this compound Kinetics

Compartmental models are mathematical constructs used to describe the distribution and elimination of a drug and its metabolites in the body. For naloxone and N3G, various compartmental structures have been proposed and validated.

A pivotal study involving a high-dose naloxone infusion in healthy volunteers found that the kinetics of N3G were best described by a two-compartment disposition model with linear elimination kinetics. nih.govdrugbank.com In the same study, the parent drug, naloxone, was best described by a three-compartment model. nih.govdrugbank.com This parent-metabolite model demonstrated that even at high concentrations, no saturable pharmacokinetics were observed for either compound. researchgate.netnih.govresearchgate.net

The development of these models provides detailed estimates of pharmacokinetic parameters for N3G. While specific parameters for N3G from population models are not always detailed separately from the parent drug in literature overviews, the models link the formation of N3G to the elimination of naloxone. The clearance of naloxone is a critical factor, as it is extensively metabolized to N3G. ontosight.aibinasss.sa.cr

Below is a table summarizing pharmacokinetic models for naloxone, which are foundational for the connected N3G models.

| Author(s) | Population | Naloxone Structural Model | N3G Structural Model | Key Covariates on Naloxone PK |

|---|---|---|---|---|

| Papathanasiou et al. (2019) | Healthy volunteers | 3-compartment | 2-compartment | Body weight on peripheral volume of distribution |

| Yassen et al. | Healthy volunteers | 2-compartment | Not specified in summary | Not specified in summary |

| Dowling et al. | Healthy volunteers | 3-compartment | Not specified in summary | Lean body weight on clearance, Weight on central volume |

Research comparing different routes of administration provides further insight into N3G kinetics. For instance, the time to maximum concentration (Tmax) for N3G is delayed after intranasal naloxone administration compared to intramuscular or intravenous routes. nih.govresearchgate.netd-nb.info This delay is thought to be due to the pre-systemic metabolism of the portion of the nasal dose that is swallowed. nih.govresearchgate.netd-nb.info

The following table presents pharmacokinetic data for N3G after various naloxone administration routes.

| Naloxone Administration Route | Dose-Corrected Cmax of N3G (ng/mL) | Tmax of N3G (minutes) | Study Condition |

|---|---|---|---|

| Intranasal | 7.8–8.4 | ~60 | Without remifentanil exposure |

| Intranasal | 4.5 | 71 | With remifentanil exposure |

| Intramuscular | Not specified in summary | 36-40 | - |

Data derived from studies in healthy volunteers. nih.govresearchgate.netd-nb.info

Pharmacodynamic Investigations of Naloxone 3 Glucuronide

Assessment of Opioid Receptor Binding Affinity and Intrinsic Activity

The interaction of a compound with opioid receptors is defined by its binding affinity—the strength of the binding to the receptor—and its intrinsic activity, which determines whether it activates (agonist), blocks (antagonist), or has a submaximal activating effect (partial agonist) on the receptor.

Naloxone (B1662785) is a pure opioid antagonist with a high affinity for the µ-opioid receptor (MOR), effectively competing with and displacing opioid agonists nih.govnih.govyoutube.com. This high-affinity binding is the basis for its clinical use in reversing opioid overdose.

In stark contrast, its major metabolite, naloxone-3-glucuronide, is widely considered to be pharmacologically inactive with respect to opioid receptor binding in the central nervous system nih.govnih.gov. The addition of the bulky and polar glucuronide group to the naloxone molecule appears to sterically hinder its ability to effectively bind to opioid receptors. While specific binding affinity values (Ki) for this compound are not extensively reported in the literature, the consensus is that its affinity is negligible compared to naloxone. This lack of significant binding means it does not possess notable intrinsic activity at these receptors and does not interfere with the central analgesic effects of opioids nih.gov.

This characteristic is distinct from the metabolites of some opioid agonists, such as morphine-6-glucuronide (B1233000), which is a potent µ-opioid receptor agonist itself. The pharmacological inactivity of this compound at central opioid receptors is a key feature of its pharmacodynamic profile.

| Compound | Receptor Type | Binding Affinity | Intrinsic Activity |

|---|---|---|---|

| Naloxone | µ-Opioid Receptor | High | Antagonist |

| This compound | µ-Opioid Receptor | Negligible / Not Reported | Inactive |

Functional Biological Activity Studies

Despite its lack of central opioid receptor activity, research has explored the functional biological effects of this compound, particularly within the gastrointestinal (GI) system. Opioids exert significant effects on the gut, primarily through µ-opioid receptors in the enteric nervous system, leading to decreased motility and constipation unibe.chnih.gov.

Due to its high polarity and negligible systemic absorption after oral administration, this compound can act locally on the gastrointestinal tract nih.govnih.gov.

Studies in healthy volunteers have investigated the effect of this compound on morphine-induced delays in gastrointestinal transit. Research using scintigraphic measurement showed that morphine significantly delays small bowel transit. When administered orally, this compound was able to at least partially antagonize this motility-lowering effect of morphine in the small bowel snmjournals.org. This suggests that the metabolite can counteract opioid effects within the upper gastrointestinal tract.

The effects of this compound are particularly pronounced in the colon. In a study involving healthy male volunteers, morphine administration significantly delayed colonic transit time (CTT). The oral administration of this compound was shown to effectively reverse this morphine-induced delay nih.gov. Crucially, neither this compound nor its parent compound, naloxone, were detected in venous blood samples, confirming its localized action within the gut without systemic absorption that could affect central opioid analgesia nih.gov.

| Parameter | Placebo | Morphine | Morphine + NXG |

|---|---|---|---|

| Small Bowel Transit (min) | 207 | 311 | 273 |

| Colon Transit Time (h) | 25.1 | 40.9 | 31.4 |

While opioids are known to cause constipation, the administration of an opioid antagonist in an opioid-dependent individual can precipitate withdrawal symptoms, including diarrhea. Interestingly, studies in morphine-dependent rats have shown that orally administered this compound can induce diarrhea unibe.chtocris.com. This effect, however, was delayed and occurred without the signs of central nervous system withdrawal that are typically observed with systemic administration of naloxone unibe.chtocris.com. This finding suggests that this compound, when delivered to the colon, can counteract the profound constipating effects of chronic opioid exposure, leading to a laxative or diarrheal effect, by acting peripherally without precipitating central withdrawal syndromes unibe.ch.

Investigations into Other Potential Pharmacological Effects

Assessment of Withdrawal Symptoms (Milder and Delayed)

While naloxone is known to precipitate robust and immediate withdrawal symptoms in opioid-dependent individuals, its primary metabolite, this compound (N3G), exhibits a markedly different profile. Investigations in animal models have demonstrated that N3G can induce withdrawal behaviors, but these effects are notably milder and have a delayed onset compared to the parent compound.

In a study involving morphine-dependent rats, the administration of N3G resulted in withdrawal behaviors, including diarrhea and changes in tail skin temperature, that were both delayed and less severe than those precipitated by naloxone. tocris.com This suggests that while N3G is not entirely inert, its ability to provoke an acute withdrawal syndrome is significantly attenuated. The delayed response may be linked to the pharmacokinetic properties of N3G, while the reduced intensity points to a lower efficacy in triggering the physiological cascade of withdrawal.

Table 1: Comparative Effects on Withdrawal Symptoms in Morphine-Dependent Rats

| Feature | Naloxone | This compound |

|---|---|---|

| Withdrawal Behavior | Induces robust and immediate withdrawal | Induces milder and delayed withdrawal tocris.com |

| Diarrhea Onset | Rapid | Delayed tocris.com |

| Tail Skin Temperature Response | Immediate | Delayed tocris.com |

Absence of Significant Opioid Antagonistic Activity in Most Contexts

This compound is generally considered to be a pharmacologically inactive metabolite, primarily due to its lack of significant opioid antagonistic activity. nih.govbinasss.sa.cr The process of glucuronidation, where a glucuronic acid moiety is attached to the naloxone molecule, drastically alters its chemical properties. This structural change is critical, as it significantly reduces the compound's ability to bind to opioid receptors. cymitquimica.comdrugbank.com

Naloxone functions as a competitive antagonist with a high affinity for the µ-opioid receptor, allowing it to displace opioids like morphine and reverse their effects. drugbank.comhhs.gov In contrast, N3G demonstrates a much lower affinity for these receptors. Consequently, it is largely ineffective at antagonizing the primary effects of opioids, such as respiratory depression and analgesia. nih.gov While some studies have observed that highly polar derivatives of naloxone, including N3G, can peripherally antagonize the motility-lowering effects of morphine in isolated preparations, this action does not translate to systemic opioid antagonism as the metabolite does not effectively cross the mucosal blood barrier. nih.gov The consensus from extensive research is that N3G does not contribute meaningfully to the direct opioid-reversal effects seen after naloxone administration. nih.govbinasss.sa.cr

Table 2: Comparison of Opioid Antagonist Properties

| Property | Naloxone | This compound |

|---|---|---|

| Primary Role | Pure opioid antagonist pfizer.com | Major, but inactive, metabolite nih.govbinasss.sa.cr |

| Opioid Receptor Affinity | High hhs.gov | Very Low cymitquimica.com |

| Clinical Antagonistic Effect | Potent reversal of opioid effects pfizer.com | Pharmacologically inactive nih.gov |

Analytical Methodologies for Naloxone 3 Glucuronide Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods provide the necessary separation of Naloxone-3-glucuronide from endogenous matrix components and other related metabolites, while mass spectrometry offers sensitive and selective detection.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a robust and widely used technique for the analysis of drug metabolites in biological fluids. For this compound, LC-MS/MS methods have been developed for simultaneous quantification with its parent drug, naloxone (B1662785), and other related compounds in urine. helsinki.fi These methods typically involve separation on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer. helsinki.fi Ionization is commonly achieved using an electrospray ionization (ESI) source in the positive mode, and quantification is performed via multiple reaction monitoring (MRM), which enhances selectivity and sensitivity. helsinki.fi The use of deuterium-labeled internal standards is crucial for accurate quantification. helsinki.fi One such method reported a limit of quantification (LOQ) for this compound in urine at 1 µg/L. helsinki.fi

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) offers significant advantages over conventional LC-MS/MS, including faster analysis times and improved resolution. A rapid UHPLC-MS/MS method has been developed for the simultaneous quantification of high concentrations of naloxone and this compound in human plasma. nih.govregionh.dk This method allows for a short cycle time of 6 minutes, making it suitable for high-throughput analysis. nih.govregionh.dk The validation of this technique has demonstrated excellent precision and accuracy, essential for reliable pharmacokinetic assessments. nih.govregionh.dkresearchgate.net

Table 1: UHPLC-MS/MS Method Validation Parameters for this compound (NXG) in Human Plasma

| Parameter | Result |

|---|---|

| Linear Range | 10-4000 ng/mL |

| Intra-day Precision (RSD) | ≤9.6% |

| Inter-day Precision (RSD) | ≤9.6% |

| Intra-day Accuracy (RE) | 0.6% to 6.5% |

| Inter-day Accuracy (RE) | 0.6% to 6.5% |

Data sourced from studies on high-dose naloxone administration. nih.govregionh.dkresearchgate.net

Hydrophilic Interaction Chromatography (HILIC) is particularly well-suited for the retention and separation of polar compounds like glucuronide metabolites. A HILIC-MS/MS method has been specifically developed for the direct determination of this compound in human plasma and urine, which advantageously does not require an enzymatic hydrolysis step. nih.govresearchgate.net This technique utilizes a HILIC column for chromatographic separation with a mobile phase typically composed of a high percentage of an organic solvent like acetonitrile (B52724) and a small amount of aqueous buffer (e.g., ammonium (B1175870) formate). nih.govresearchgate.net Detection is performed on a triple quadrupole tandem mass spectrometer using positive electrospray ionization (ESI+) and MRM mode. nih.govresearchgate.net

Table 2: HILIC-MS/MS Method Validation Parameters for this compound (N3G)

| Matrix | Linear Range | Intra- & Inter-day Precision (RSD) | Accuracy (RE) |

|---|---|---|---|

| Human Plasma | 0.5 to 200 ng/mL | <15% | -7.1% to 2.8% |

| Human Urine | 10 to 5000 ng/mL | <15% | -1.3% to 10.3% |

This method allows for the direct analysis of the metabolite without prior hydrolysis. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful analytical tool that can be used for the quantification of this compound. cerilliant.com Due to the low volatility and high polarity of glucuronide conjugates, derivatization is typically required to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. The Human Metabolome Database includes predicted GC-MS spectra for derivatized forms of this compound, such as its trimethylsilyl (B98337) (TMS) derivative. hmdb.cahmdb.ca The use of stable-labeled internal standards, such as Naloxone-D5-3-β-D-glucuronide, is recommended for accurate quantification with GC/MS in applications like forensic analysis and clinical toxicology. cerilliant.com

Sample Preparation Techniques

Effective sample preparation is a critical step to remove interfering substances from the biological matrix, thereby improving the accuracy and robustness of the analytical method.

Protein precipitation is a widely employed, straightforward, and effective method for sample preparation when analyzing this compound in plasma. nih.govresearchgate.netnih.gov This technique involves adding a water-miscible organic solvent, such as acetonitrile, to the plasma sample. researchgate.net The solvent causes proteins to denature and precipitate out of the solution. Following centrifugation to pellet the precipitated proteins, the resulting supernatant, which contains the analyte of interest, can be directly injected into the chromatographic system or further processed. nih.gov This method is favored for its speed and simplicity, making it suitable for rapid analysis, as demonstrated in UHPLC-MS/MS and HILIC-MS/MS methodologies. nih.govnih.gov

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | N3G, NXG |

| Naloxone | |

| Acetonitrile | |

| Ammonium formate |

Comparison of Hydrolytic vs. Direct Determination Approaches

The quantification of this compound in biological matrices has traditionally involved an indirect approach requiring enzymatic hydrolysis. This method utilizes enzymes like β-glucuronidase to cleave the glucuronic acid moiety from the parent naloxone molecule. The total naloxone concentration is then measured, and the amount of the glucuronidated metabolite is inferred. While widely used for various glucuronide drug conjugates, this hydrolytic approach has potential drawbacks, including the cost-effectiveness of the enzyme and the potential for incomplete or variable hydrolysis rates, which can affect the accuracy of the results. For instance, studies on similar compounds have shown that hydrolysis efficiency can be influenced by factors like incubation time and temperature. One study on naloxone hydrolysis reported approximately 70% efficiency after 60 minutes at 65°C imcstips.com. Another study on naltrexone, a structurally similar compound, noted that complete hydrolysis required over 60 minutes spectroscopyonline.com.

More recent advancements in analytical chemistry have led to the development of direct determination methods that quantify this compound without the need for a hydrolysis step. A prominent example is the use of hydrophilic interaction chromatography (HILIC) coupled with tandem mass spectrometry (HILIC-MS/MS). This approach allows for the direct analysis of the polar glucuronide metabolite after a simple sample preparation step, such as protein precipitation. The direct method is advantageous as it simplifies the workflow, reduces analysis time, and eliminates the potential inaccuracies associated with the enzymatic hydrolysis step. Several validated HILIC-MS/MS methods have been successfully developed for the direct determination of this compound in human plasma and urine, demonstrating their suitability for pharmacokinetic studies researchgate.netresearchgate.netnih.gov.

Bioanalytical Method Validation Parameters

The reliability and accuracy of any analytical method used for the quantification of this compound depend on rigorous validation. This process involves assessing several key parameters to ensure the method is fit for its intended purpose.

Specificity and Selectivity

Specificity and selectivity refer to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as metabolites, impurities, or matrix components. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are widely used for their high degree of selectivity. In MS/MS analysis, selectivity is achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. For this compound, a specific ion transition of m/z 504.1/310.1 has been used for quantification, while a transition of m/z 504.1/485.8 serves as a qualifier, ensuring that the detected signal corresponds unequivocally to the target analyte tandfonline.com. The use of chromatographic separation further ensures that compounds with similar mass-to-charge ratios are separated in time, preventing interference. Studies have shown that these methods are free from significant interference from endogenous matrix components, ensuring reliable quantification researchgate.netnih.gov.

Linearity and Calibration Ranges

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by analyzing samples with known concentrations of this compound. The relationship is typically evaluated by the correlation coefficient (R²), with values greater than 0.99 considered acceptable. The calibration range must encompass the expected concentrations in the study samples. Various studies have established linear ranges for this compound in different biological matrices.

| Matrix | Analytical Method | Linearity Range (ng/mL) | Correlation Coefficient (R²) | Source |

|---|---|---|---|---|

| Human Plasma | HILIC-MS/MS | 0.5 - 200 | > 0.99 | researchgate.netnih.gov |

| Human Plasma | UHPLC-MS/MS | 10 - 4000 | Not Specified | researchgate.nettandfonline.comnih.gov |

| Human Urine | HILIC-MS/MS | 10 - 5000 | > 0.99 | researchgate.netnih.gov |

| Mouse Plasma | LC-MS/MS | 0.500 - 250 | Not Specified | researchgate.net |

| Human Whole Blood | LC-MS/MS | 5 - 400 | > 0.999 | researchgate.netresearchgate.net |

Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the measured value to the true value and is often expressed as the relative error (RE%). Precision describes the degree of agreement among a series of measurements and is expressed as the relative standard deviation (RSD%). Both are assessed at multiple concentration levels (low, medium, and high quality control samples) within the calibration range. Intra-day (within-run) and inter-day (between-run) assessments are performed to evaluate the method's reproducibility over time. For bioanalytical methods, the acceptance criteria are typically within ±15% for both accuracy and precision (±20% at the lower limit of quantification).

| Matrix | Analytical Method | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Intra-day Accuracy (% RE) | Inter-day Accuracy (% RE) | Source |

|---|---|---|---|---|---|---|

| Human Plasma | HILIC-MS/MS | < 15 | < 15 | -7.1 to 2.8 | -7.1 to 2.8 | researchgate.netnih.gov |

| Human Urine | HILIC-MS/MS | < 15 | < 15 | -1.3 to 10.3 | -1.3 to 10.3 | researchgate.netnih.gov |

| Human Plasma | UHPLC-MS/MS | ≤ 9.3 | ≤ 9.6 | -1.2 to 7.0 | 1.7 to 9.5 | tandfonline.com |

| Mouse Plasma | LC-MS/MS | ≤ 6.5 | ≤ 6.5 | -8.3 to -2.5 | -8.3 to -2.5 | researchgate.net |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision. juniperpublishers.com The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable levels of precision and accuracy. juniperpublishers.com These parameters define the sensitivity of the method. The LOQ is often established as the lowest point on the calibration curve. helsinki.fi Determination is commonly based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. juniperpublishers.comtbzmed.ac.ir

| Matrix | Analytical Method | LOD (ng/mL) | LOQ (ng/mL) | Source |

|---|---|---|---|---|

| Human Whole Blood | LC-MS/MS | 0.16 - 1.2 | 0.5 - 4.09 | researchgate.netresearchgate.net |

| Human Urine | LC-MS/MS | Not Specified | 1 | helsinki.fi |

Application of Stable-Labeled Internal Standards

To achieve the highest level of accuracy and precision in quantification by mass spectrometry, stable-labeled internal standards (IS) are employed. These are versions of the analyte molecule where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). For the analysis of this compound, a deuterated analog, Naloxone-D5-3-β-D-glucuronide (NXG-d5), is an ideal internal standard. tandfonline.comcerilliant.com

The stable-labeled IS is added to the biological samples at a known concentration before sample preparation. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. However, it is distinguished from the endogenous analyte by its higher mass. By calculating the ratio of the analyte's response to the IS's response, any variations introduced during sample extraction, handling, or injection can be effectively corrected. This normalization is crucial for compensating for matrix effects and ensuring the robustness and reliability of the bioanalytical method. The use of NXG-d5 has been shown to result in excellent internal standard-corrected matrix effects in the quantification of this compound in human plasma. researchgate.nettandfonline.comnih.gov

Drug Interactions and Clinical Significance of Naloxone 3 Glucuronide

Impact of Co-administered Drugs on Naloxone-3-Glucuronide Formation and Kinetics

Co-administration of the potent opioid agonist remifentanil has been shown to significantly impact the pharmacokinetics of naloxone (B1662785) and the formation of N3G, particularly after intranasal administration. Research indicates that remifentanil increases the bioavailability of nasally administered naloxone by reducing the pre-systemic metabolism of the portion of the dose that is swallowed. nih.govnih.gov

When naloxone is given intranasally, a significant fraction is swallowed and undergoes first-pass metabolism in the liver, where it is converted to N3G. nih.gov Remifentanil appears to inhibit this pre-systemic formation of N3G. nih.gov This interaction results in a slower increase in the N3G/naloxone metabolic ratio in the presence of remifentanil compared to when naloxone is administered alone. nih.govnih.gov This effect diminishes after the remifentanil infusion is stopped. nih.govnih.gov

Key pharmacokinetic changes observed with co-administration of remifentanil and intranasal naloxone include a delayed time to maximum concentration (Tmax) for N3G and a lower maximum concentration (Cmax) of N3G. nih.gov

Table 1: Effect of Remifentanil on this compound (N3G) Pharmacokinetics After Intranasal Naloxone Administration

| Parameter | Naloxone without Remifentanil | Naloxone with Remifentanil | Reference |

|---|---|---|---|

| Dose-corrected Cmax of N3G | 7.8-8.4 ng/mL | 4.5 ng/mL | nih.gov |

| Tmax for N3G | ~60 min | 71 min | nih.govnih.gov |

| N3G/Naloxone Ratio Increase | Rapid increase after 30-90 min | Significantly slower increase | nih.govnih.gov |

The potential for drug-drug interactions between naloxone and the direct-acting antiviral combination glecaprevir (B607649)/pibrentasvir (B610101) has been investigated. Naloxone is primarily metabolized via glucuronidation by the UGT2B7 enzyme. nih.gov Glecaprevir and pibrentasvir are not expected to significantly interact with the UGT isoforms responsible for naloxone's metabolism. nih.govasm.org

A study assessing the co-administration of buprenorphine/naloxone with glecaprevir/pibrentasvir found no clinically relevant pharmacokinetic interactions. nih.govnih.gov The exposure to naloxone (as measured by Cmax and AUC) showed a difference of less than 24% when administered with the antiviral agents, a change not considered clinically significant. researchgate.net Therefore, no dose adjustment for naloxone is required when it is co-administered with glecaprevir and pibrentasvir. researchgate.net

Naloxone undergoes extensive and rapid metabolism, primarily through glucuronidation in the liver to form N3G. nih.govnih.govbinasss.sa.cr The UGT2B7 enzyme is the main catalyst for this reaction. researchgate.netnih.gov The clearance of naloxone can exceed liver blood flow, suggesting that extra-hepatic metabolism also plays a role, although the specific sites for this are not fully known. nih.gov Studies have demonstrated that glucuronidation of naloxone can occur in brain tissue, indicating that metabolism is not restricted to the liver. nih.gov In in-vitro studies of human brain microsomes, the rate of N3G formation was found to exceed that of morphine-3-glucuronide (B1234276). nih.gov

The efficiency of this metabolic process, both in the liver and potentially in other tissues, results in a short half-life for naloxone of approximately 60-120 minutes. nih.gov The formation of N3G is an inactivation step, as the metabolite itself is pharmacologically inactive. nih.gov Any drug that inhibits or induces the UGT2B7 enzyme could theoretically alter the metabolism of naloxone, affecting its efficacy and duration of action. uni.lu

This compound as a Biomarker in Forensic Toxicology

The detection and quantification of N3G in biological samples are of significant value in forensic toxicology. As the major metabolite of naloxone, its presence provides crucial information regarding the administration of naloxone and the metabolic processes occurring before death.

This compound can be reliably detected and quantified in various human biological specimens, including whole blood, plasma, and urine. researchgate.netnih.govoup.com Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the simultaneous determination of naloxone, its metabolites like N3G, and other opioids. nih.govoup.comresearchgate.net These methods are sensitive and specific, allowing for accurate measurements even at low concentrations. nih.gov

The development of hydrophilic interaction chromatography-tandem mass spectrometry (HILIC-MS/MS) methods allows for the direct determination of N3G in plasma and urine without the need for a hydrolysis step, simplifying sample preparation. researchgate.netnih.gov

Table 2: Analytical Methods for this compound Detection

| Analytical Method | Biological Specimen | Key Features | Reference |

|---|---|---|---|

| LC-MS/MS | Autopsy Whole Blood | Simultaneous quantification of 24 opioids and metabolites, including N3G. LOD: 0.16-1.2 ng/mL. | nih.govoup.comresearchgate.net |

| HILIC-MS/MS | Human Plasma and Urine | Direct determination without hydrolysis. Linear range in plasma: 0.5-200 ng/mL; in urine: 10-5000 ng/mL. | researchgate.netnih.gov |

In postmortem investigations, the presence and concentration of N3G can provide valuable interpretive information. The detection of N3G confirms that naloxone was administered and metabolized by the individual. nih.gov This is critical in cases of suspected opioid overdose where naloxone may have been used in resuscitation efforts.

The analysis of N3G in autopsy blood, alongside other opioids and their metabolites, can help toxicologists distinguish between different types of opioid use (e.g., heroin, morphine, codeine) and provide insights into the timeline of drug use and medical intervention before death. nih.govoup.com For instance, the ratio of naloxone to N3G could potentially offer information about the survival time after naloxone administration. The inclusion of N3G in comprehensive opioid toxicology panels enhances the ability to reconstruct the events leading to a fatality. nih.govresearchgate.net

Role in Understanding Naloxone’s Overall Pharmacological Profile

This compound (N3G) is the principal metabolite of naloxone, an opioid antagonist crucial for reversing opioid overdose. hhs.gov The formation of N3G occurs rapidly and extensively in the liver, primarily through glucuronidation. hhs.govnih.gov While generally considered less pharmacologically active than its parent compound, the study of N3G is essential for a comprehensive understanding of naloxone's pharmacokinetic and pharmacodynamic properties. cymitquimica.com Its formation and elimination are key factors influencing the therapeutic efficacy and clinical application of naloxone.

Contribution to Naloxone’s Duration of Action and Reversal Efficacy

The metabolism of naloxone into this compound is a critical determinant of naloxone's short duration of action. Naloxone is characterized by a rapid onset and a short elimination half-life, estimated to be between 60 and 120 minutes. nih.gov This rapid clearance is primarily due to its extensive hepatic metabolism into N3G. nih.gov The conversion to this inactive metabolite means that the parent drug, which is responsible for displacing opioids from their receptors, is quickly removed from circulation. nih.govresearchgate.net

This rapid metabolic inactivation has significant implications for naloxone's reversal efficacy, particularly in cases of overdose involving long-acting opioids or potent synthetic opioids like fentanyl. researchgate.net The therapeutic effect of naloxone may wear off while the opioid agonist is still present in the system, leading to a potential recurrence of respiratory depression. This mismatch between the duration of action of naloxone and that of many opioids often necessitates the administration of multiple doses to maintain the reversal effect. drugbank.com

The pharmacokinetic profile of naloxone and its major metabolite, N3G, underscores the importance of monitoring patients after an initial reversal. The table below summarizes key pharmacokinetic parameters, illustrating the rapid metabolism and elimination that define naloxone's clinical use.

| Parameter | Naloxone | This compound | Significance |

|---|---|---|---|

| Primary Route of Metabolism | Hepatic glucuronidation nih.gov | N/A (Is the metabolite) | Leads to rapid inactivation of naloxone. |

| Major Metabolite | This compound hhs.gov | N/A | Accounts for a significant portion of the administered dose. |

| Pharmacological Activity of Metabolite | N/A | Considered inactive nih.govresearchgate.net | The reversal effect is terminated upon metabolism. |

| Elimination Half-Life (t½) | Approx. 60-120 minutes nih.gov | Longer than naloxone | Dictates the short duration of naloxone's antagonist effect. |

| Route of Elimination | Primarily excreted as metabolites in urine hhs.govdrugbank.com | Renal clearance of the water-soluble N3G is the final step. |

Consideration in Specific Patient Populations (e.g., Hepatic Impairment)

Given that naloxone is extensively metabolized in the liver to this compound, its use in patients with hepatic impairment requires special consideration. nih.gov Liver disease can potentially alter the pharmacokinetics of naloxone by reducing its metabolic clearance, which could, in theory, prolong its half-life and enhance its effects.

Despite the liver's central role in naloxone metabolism, clinical evidence suggests that naloxone administration does not typically exacerbate underlying chronic liver conditions such as alcoholic liver disease or viral hepatitis. nih.gov Studies have explored the use of naloxone in patients with hepatic encephalopathy, a condition of altered brain function resulting from severe liver failure, with some research indicating potential benefits. nih.govresearchgate.net

However, the functional reserve of the liver is a critical factor. In patients with cirrhosis and ascites, the body's handling of drugs is often impaired. Research has investigated how naloxone affects renal function in these specific patients, as endogenous opioid systems may be activated in liver disease, affecting kidney performance. grantome.com The primary metabolic pathway for naloxone is conjugation with glucuronic acid, a process that can be affected by severe liver dysfunction. hhs.gov Therefore, while naloxone is generally considered safe in patients with liver disease, the potential for altered metabolism warrants careful observation of the patient's response. nih.gov

The table below outlines key considerations regarding N3G and naloxone in hepatically impaired populations.

| Factor | Consideration in Hepatic Impairment | Clinical Implication |

|---|---|---|

| Metabolic Pathway | Naloxone is primarily metabolized in the liver via glucuronidation to N3G. nih.gov | Reduced hepatic function could theoretically decrease the rate of naloxone metabolism. |

| Drug Clearance | Severe liver disease may reduce the clearance of naloxone from the body. | Potential for a prolonged duration of naloxone's effects, which may or may not be clinically significant depending on the context. |

| Safety Profile | Therapy with naloxone has not been linked to causing or worsening clinically apparent liver injury. nih.gov | Naloxone is generally considered safe for use in patients with pre-existing liver conditions. nih.gov |

| Special Conditions | Naloxone has been studied for potential therapeutic benefit in hepatic encephalopathy. nih.govresearchgate.net | The drug's interaction with endogenous opioid systems may have effects beyond simple opioid reversal in this population. grantome.com |

Advanced Research Models and Methodologies for Naloxone 3 Glucuronide Studies

In Vitro Cellular and Tissue Models

In vitro models offer a controlled environment to study specific aspects of naloxone-3-glucuronide metabolism and transport, minimizing the complexities of whole-organism studies.

Sandwich-cultured hepatocytes (SCH) represent a key in vitro model for studying the hepatobiliary disposition of drugs and their metabolites. This model maintains the polarized nature of hepatocytes, allowing for the investigation of uptake and efflux transport processes. In the context of this compound, sandwich-cultured rat hepatocytes have been utilized to examine its transport. unc.edu Studies have shown that after the administration of naloxone (B1662785) to these cultures, a significant portion is converted to this compound and recovered in the medium. unc.edu This is consistent with in vivo findings in rats, where naloxone glucuronide is the major metabolite. unc.edu The ability of SCH from both human and rat sources to form various conjugates makes them a valuable tool for exploring species differences in hepatobiliary disposition. unc.edu

The human hepatoma cell line, HepaRG, is another important in vitro tool for drug metabolism studies. These cells can differentiate into hepatocyte-like cells and express a wide range of drug-metabolizing enzymes and transporters. Research has demonstrated a high degree of correlation between the metabolites of naloxone detected in HepaRG cells and those found in human biosamples and other in vivo models. bohrium.comresearchgate.netnih.gov Specifically, the three major human metabolites of naloxone, including this compound, are detected in abundance in HepaRG cell cultures. bohrium.comresearchgate.netnih.gov This makes HepaRG cells a reliable and reproducible model for predicting the human metabolism of naloxone and the formation of its glucuronide conjugate.

To understand the potential for naloxone metabolism within the central nervous system, researchers utilize brain microsomal fractions. These preparations contain the endoplasmic reticulum, where key drug-metabolizing enzymes like UDP-glucuronosyltransferases (UGTs) are located. Studies using human brain microsomal fractions have investigated the glucuronidation of naloxone. nih.gov In vitro incubations of these fractions with naloxone and the necessary cofactor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), have demonstrated the formation of this compound. nih.gov Interestingly, the rate of this compound formation in human brain microsomes has been observed to be higher than that of morphine-3-glucuronide (B1234276). nih.gov

| In Vitro Model | Key Application for this compound Research | Notable Findings |

| Sandwich-Cultured Hepatocytes | Studying hepatobiliary transport and disposition. | Demonstrates the formation and efflux of this compound, consistent with in vivo data. unc.edu |

| HepaRG Cells | Predicting human metabolism of naloxone. | High correlation in the detection of this compound compared to human samples. bohrium.comresearchgate.netnih.gov |

| Brain Microsomal Fractions | Investigating central nervous system metabolism. | Shows the capacity of the human brain to form this compound. nih.gov |

In Vivo Animal Models

In vivo models are indispensable for examining the complete pharmacokinetic and pharmacodynamic profile of naloxone and its metabolites in a living organism.

Zebrafish (Danio rerio) larvae have emerged as a powerful in vivo model for drug metabolism and distribution studies due to their rapid development, optical transparency, and genetic tractability. bohrium.comresearchgate.net This model has been successfully employed to investigate the metabolism of naloxone. bohrium.comresearchgate.net Studies have confirmed that zebrafish larvae produce the three main human metabolites of naloxone, including this compound, in high abundance. bohrium.comresearchgate.netnih.gov Furthermore, mass spectrometry imaging (MSI) techniques have been optimized for use in zebrafish larvae to visualize the spatial distribution of naloxone and its metabolites. bohrium.comresearchgate.netnih.gov This allows for a detailed understanding of where the parent drug and its glucuronide conjugate are localized within the organism. bohrium.comresearchgate.net

| In Vivo Model | Key Application for this compound Research | Notable Findings |

| Rodent Models (Rats, Mice) | Characterizing pharmacokinetics and pharmacodynamics. | This compound is the major metabolite in rats. unc.edu |

| Zebrafish Larvae Models | Studying metabolism and spatial distribution. | Produces major human metabolites, including this compound, and allows for imaging of its distribution. bohrium.comresearchgate.netnih.gov |

Human Translational Studies

Human translational studies are pivotal in bridging the gap between preclinical findings and clinical applications. For this compound (N3G), these studies are essential for understanding its pharmacokinetic and pharmacodynamic profile in humans, thereby informing its potential role in clinical pharmacology.

Clinical Pharmacokinetic-Pharmacodynamic Bridging Studies

Pharmacokinetic-pharmacodynamic (PK/PD) bridging studies are crucial for elucidating the relationship between drug concentration in the body and its observed effect. For this compound, which is the primary metabolite of the opioid antagonist naloxone, these studies have focused on characterizing its formation and elimination in relation to the parent compound.

Several studies have employed sophisticated modeling techniques to describe the pharmacokinetic profiles of both naloxone and N3G. A notable study developed a pharmacokinetic model that characterized the disposition of naloxone and N3G following a high-dose intravenous infusion in healthy subjects. This model utilized a three-compartment structure for naloxone and a two-compartment model for N3G, with linear elimination kinetics for both compounds. The model adequately described the concentration time-courses of both naloxone and its glucuronide metabolite, indicating that the pharmacokinetics of naloxone remain linear even at high doses. nih.gov

Another key area of investigation has been the interaction between naloxone and opioids, with N3G levels being a key metabolic marker. In a study examining the PK/PD interaction between buprenorphine and naloxone in healthy volunteers, researchers used minute ventilation as a biomarker for respiratory depression. Blood samples were analyzed for both naloxone and buprenorphine concentrations, and two- and three-compartment models were found to best describe their respective pharmacokinetics. nih.gov While N3G is considered pharmacologically inactive, understanding its formation rate and concentration is vital for a complete picture of naloxone's disposition. nih.gov

The following table summarizes the pharmacokinetic parameters for this compound from a study in human subjects who received a combination of tilidine and naloxone.

| Parameter | Mean Value (± SD) |

|---|---|

| AUC₀₋₂₄ (ng/mL·h) | 160.93 ± 52.77 |

| Cₘₐₓ (ng/mL) | 75.33 ± 25.27 |

AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours. Cₘₐₓ: Maximum plasma concentration.

Microdialysis and Biofluid Analysis in Human Subjects

The direct measurement of drug and metabolite concentrations at the site of action, such as the brain, can provide invaluable insights. Microdialysis is a minimally invasive technique that allows for the sampling of unbound drug concentrations in the interstitial fluid of tissues. However, to date, there is a lack of published in vivo microdialysis studies specifically investigating this compound in human subjects.

Research in human subjects has predominantly relied on the analysis of N3G in more accessible biofluids, namely plasma and urine. Advanced analytical techniques have been developed for the accurate quantification of N3G in these matrices.

A highly sensitive and specific method utilizing hydrophilic interaction chromatography-tandem mass spectrometry (HILIC-MS/MS) has been developed for the direct determination of N3G in human plasma and urine. nih.gov This method allows for the analysis of N3G without the need for a hydrolysis step, which simplifies sample preparation. nih.gov The validation of this method has demonstrated its robustness, with good precision and accuracy. nih.gov

The following table outlines the validation parameters of the HILIC-MS/MS method for N3G in human plasma and urine.

| Parameter | Plasma | Urine |

|---|---|---|

| Linear Calibration Range (ng/mL) | 0.5 - 200 | 10 - 5000 |

| Intra-day Precision (RSD) | <15% | <15% |

| Inter-day Precision (RSD) | <15% | <15% |

| Accuracy (RE) | -7.1% to 2.8% | -1.3% to 10.3% |

RSD: Relative Standard Deviation. RE: Relative Error.

Using this method, a study in human subjects who received a combination of tilidine and naloxone found that approximately 8.0% of the naloxone dose was excreted in the urine as N3G within 24 hours. nih.gov These findings from biofluid analysis are critical for constructing a comprehensive understanding of the metabolic fate of naloxone in humans.

Future Directions and Emerging Research Avenues for Naloxone 3 Glucuronide

The primary metabolite of the life-saving opioid antagonist naloxone (B1662785), Naloxone-3-Glucuronide (N3G), has long been considered pharmacologically inactive. nih.gov However, emerging research is beginning to challenge this assumption, opening up new avenues of investigation into the potential roles and activities of this compound. This article explores the future directions and emerging research focused on this compound, from its interactions with other metabolites to its potential role in chronic opioid-induced conditions.

Q & A

Q. How is Naloxone-3-glucuronide (N3G) detected and quantified in biological samples?

N3G is typically quantified using advanced analytical techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) . A validated method involves protein precipitation of plasma samples, achieving a linear range of 10–4000 ng/mL with intra- and interday precision ≤9.6% relative standard deviation (RSD). This method accounts for matrix effects and ensures specificity even at high naloxone doses .

Q. What is the primary metabolic pathway responsible for N3G formation?

N3G is formed via glucuronidation of naloxone , primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes in the liver. Early studies isolated N3G from human urine, confirming its role as a major metabolite . The reaction involves conjugation of naloxone with glucuronic acid at the 3-position hydroxyl group .

Q. What is the significance of N3G in opioid pharmacology?

N3G acts peripherally in the gastrointestinal (GI) tract to antagonize opioid-induced delayed transit without crossing the blood-brain barrier. This was demonstrated using polar naloxone derivatives that reversed morphine’s GI effects without affecting central analgesia .

Advanced Research Questions

Q. How do enzyme modulators like Tamoxifen influence N3G formation, despite contradictory observations?

Tamoxifen upregulates UGT2B1 protein expression but paradoxically reduces N3G formation rates in rat liver. This contradiction may arise from post-translational modifications of UGT2B1, competitive substrate interactions, or altered enzyme kinetics. Researchers should validate hypotheses using in vitro assays (e.g., microsomal activity studies) and in vivo pharmacokinetic models .

Q. What experimental design considerations are critical for pharmacokinetic studies assessing N3G’s contribution to naloxone’s effects?

Key parameters include:

- Metabolic ratios (N3G/naloxone) to evaluate systemic vs. pre-systemic metabolism.

- Dose-corrected AUC and Cmax to compare bioavailability across administration routes (e.g., intranasal vs. intravenous).

- Inclusion of opioid co-administration (e.g., remifentanil) to assess drug interactions that alter naloxone’s first-pass metabolism .

Q. How can researchers resolve discrepancies in N3G stability data across sample types?

Stability varies by matrix (e.g., plasma vs. postmortem blood) and storage conditions. For example:

- N3G is stable in fresh blood/plasma at 4°C for ≤6 months but degrades in postmortem blood unless stored at -20°C.

- Degradation kinetics (pseudo-first-order for thermal decomposition) and photostability assays should be performed to establish protocol-specific storage guidelines .

Q. What methodological challenges arise when quantifying N3G in high-dose naloxone studies?

Challenges include:

- Matrix effects from high drug concentrations, addressed via internal standard correction (e.g., deuterated analogs).

- Ensuring sensitivity across a wide dynamic range (e.g., 10–4000 ng/mL) using optimized UHPLC-MS/MS parameters .

- Validating precision/accuracy in biological matrices impacted by hemolysis or lipid content.

Q. How does renal impairment affect N3G pharmacokinetics, and what are the implications for study design?

While direct data on N3G are limited, parallels can be drawn from morphine-6-glucuronide (M6G) , which accumulates in renal dysfunction due to reduced clearance. Researchers should monitor N3G plasma levels in renally impaired cohorts and adjust dosing regimens to avoid toxicity, similar to morphine prodrug protocols .

Q. What advanced techniques elucidate N3G’s role in opioid-induced GI motility changes?

- Isolated perfused rat colon models to test peripheral antagonism without CNS interference.

- Polar naloxone derivatives (e.g., this compound) to isolate GI-specific effects .

- Gene knockout models (e.g., UGT-deficient mice) to dissect metabolic contributions.

Q. How can researchers reconcile conflicting data on N3G’s peripheral vs. central activity?

Contradictory findings may stem from differences in:

- Blood-brain barrier permeability of naloxone derivatives.

- Species-specific UGT expression (e.g., human vs. rodent).

- Dosing regimens affecting metabolite accumulation.

Resolution requires comparative studies using cerebrospinal fluid (CSF) sampling and radiolabeled tracers to confirm N3G’s distribution .

Data Contradiction Analysis

- UGT2B1 Upregulation vs. Reduced N3G Formation ():

While Tamoxifen increases UGT2B1 protein levels, reduced N3G formation suggests competitive inhibition by endogenous substrates or allosteric modulation. Researchers should perform enzyme kinetic assays (e.g., Vmax/Km) to identify inhibitory mechanisms. - Peripheral vs. Central Effects ():

Conflicting reports on CNS involvement require conditional knockout models (e.g., intestinal-specific UGT deletion) to isolate N3G’s site of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。